![molecular formula C13H14N4O2S B2918139 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034410-85-8](/img/structure/B2918139.png)
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound could involve the formation of the oxadiazole ring and the pyrrolidine ring in separate steps, followed by their combination . The exact synthetic route would depend on the specific substituents and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the oxadiazole and pyrrolidine rings. The oxadiazole ring contributes to the planarity of the molecule, while the pyrrolidine ring introduces a three-dimensional aspect due to its non-planar structure . The presence of the methylthio group and the pyridinyl group further adds to the complexity of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific functional groups present in the molecule. The oxadiazole ring, for instance, could undergo reactions typical of heterocyclic compounds . The pyrrolidine ring could also participate in various reactions, particularly those involving the nitrogen atom .Scientific Research Applications
Anticancer Therapy
Compounds containing the 1,2,4-Oxadiazole moiety have been identified as potential EGFR inhibitors . EGFR is a critical enzyme in cell cycle regulation and is a target for anticancer drugs. The compound could be part of innovative EGFR inhibitors with applications in anticancer therapy .
Antiproliferative Activity
Derivatives of 1,3,4-Oxadiazole have shown antiproliferative activity against gastric cells (SGC-7901). This suggests that the compound could be used in research focused on developing treatments that inhibit the growth of cancerous cells .
Agriculture: Insecticidal, Fungicidal, and Herbicidal Properties
The 1,3,4-Oxadiazole derivatives are widely used in agriculture due to their insecticidal , fungicidal , and herbicidal properties. They can be combined with other compounds to create effective herbicides .
Medicine and Agriculture: Biological Activity
New molecules with 1,3,4-Oxadiazole structures are continually being discovered for their potential biological effects. These compounds play a key role in combating diseases affecting humans, animals, and plants, thus contributing to the advancement of both medicine and agriculture .
Drug Design: Pharmacophore Stability
The 1,2,4-Oxadiazole heterocycle is a bioisostere of amide but exhibits better hydrolytic and metabolic stability. This makes it an important pharmacophore for creating novel drug molecules with enhanced stability .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-20-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-19-16-11/h2-3,5,8-9H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYZQTRJVPZURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.